(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Overview
Description
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chiral amine compound with a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Chlorination: The benzofuran derivative is chlorinated to introduce the chlorine atom at the 7-position.
Amination: The chlorinated intermediate undergoes amination to introduce the amine group at the 3-position.
Resolution: The racemic mixture is resolved to obtain the (3R)-enantiomer.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial for the efficient production of the (3R)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of benzofuran derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Methylpyrrolidine hydrochloride
- Methyl (3R)-pyrrolidine-3-carboxylate hydrochloride
Uniqueness
(3R)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring and its chiral nature
Properties
IUPAC Name |
(3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALWTPSNQGZCN-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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